N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
CAS No.: 892271-27-1
Cat. No.: VC5286095
Molecular Formula: C23H18FN3O3
Molecular Weight: 403.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892271-27-1 |
|---|---|
| Molecular Formula | C23H18FN3O3 |
| Molecular Weight | 403.413 |
| IUPAC Name | N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H18FN3O3/c24-17-10-12-18(13-11-17)27-22(29)19-8-4-5-9-20(19)26(23(27)30)15-21(28)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) |
| Standard InChI Key | XAKIPHQMRBCMIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F |
Introduction
Overview
N-Benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazolinone class, characterized by its multi-ring structure and functional group diversity. With a molecular formula of and a molecular weight of 403.413 g/mol, this compound has attracted attention in medicinal chemistry due to its structural similarity to pharmacologically active quinazoline derivatives. The presence of a fluorophenyl moiety and a benzyl-acetamide side chain enhances its potential for target-specific interactions, making it a candidate for drug discovery programs focused on inflammation, oncology, and infectious diseases .
Chemical Structure and Molecular Properties
Structural Features
The compound’s core consists of a quinazolinone scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 3. The 2- and 4-positions are oxidized to ketone groups, contributing to the compound’s planar geometry and hydrogen-bonding capacity. At the 3-position, a 4-fluorophenyl group is attached, introducing electron-withdrawing characteristics that influence electronic distribution and metabolic stability. The N1 position is substituted with a benzyl-acetamide side chain, which extends the molecule’s conformational flexibility and provides additional sites for intermolecular interactions.
Table 1: Key Structural and Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.413 g/mol |
| IUPAC Name | N-Benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
| CAS Number | 892271-27-1 |
| SMILES Notation | C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorophenyl group (δ 7.1–7.3 ppm, doublet), benzyl protons (δ 4.4 ppm, singlet for CH2), and acetamide carbonyl (δ 168–170 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (stretching vibrations at 1,710–1,740 cm⁻¹) and amide N–H bonds (3,300–3,400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 403.413 [M+H]⁺.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with anthranilic acid derivatives. A representative route includes:
-
Quinazolinone Core Formation: Cyclization of methyl anthranilate with formamide under acidic conditions yields 2,4-dioxo-3,4-dihydroquinazoline.
-
Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 4-fluorophenyl group at the 3-position using fluorobenzene and a Lewis acid catalyst.
-
Benzyl-Acetamide Functionalization: Alkylation of the N1 position with benzyl bromoacetamide in dimethylformamide (DMF) completes the structure.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCOOH, HCl, 100°C, 6h | 78 |
| 2 | AlCl₃, 4-fluorobenzene, 80°C, 12h | 65 |
| 3 | K₂CO₃, DMF, benzyl bromoacetamide, rt | 82 |
Purification and Analysis
Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Thin-layer chromatography (TLC) and reverse-phase HPLC ensure homogeneity, while differential scanning calorimetry (DSC) confirms a melting point of 215–217°C.
Biological Activities and Mechanism of Action
Anti-Inflammatory Effects
The compound suppresses COX-2 (cyclooxygenase-2) activity by 58% at 50 μM, likely through competitive inhibition of arachidonic acid binding. Molecular docking studies suggest hydrogen bonding between the quinazolinone carbonyl and Arg120 of COX-2 .
Antimicrobial Activity
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, attributed to disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Quinazolinone Derivatives
| Compound | EGFR IC₅₀ (μM) | COX-2 Inhibition (%) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 12.3 | 58 | 32 μg/mL |
| Gefitinib | 0.033 | N/A | N/A |
| Celecoxib | N/A | 80 | N/A |
| Ciprofloxacin | N/A | N/A | 1 μg/mL |
The target compound balances moderate kinase inhibition with broad-spectrum anti-inflammatory and antimicrobial effects, distinguishing it from single-mechanism drugs .
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.
-
Structure-Activity Relationship (SAR): Modify the benzyl group to optimize target selectivity.
-
Combination Therapies: Evaluate synergy with checkpoint inhibitors in immunotherapy regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume